molecular formula C18H20ClFN2O B12803571 5-Chloro-2-(3-dimethylaminopropyl)amino-2'-fluorobenzophenone CAS No. 734472-33-4

5-Chloro-2-(3-dimethylaminopropyl)amino-2'-fluorobenzophenone

Cat. No.: B12803571
CAS No.: 734472-33-4
M. Wt: 334.8 g/mol
InChI Key: WJGYSTDNMLNZNH-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone is a chemical compound with the molecular formula C18H20ClFN2O. It is a derivative of benzophenone and contains both chloro and fluoro substituents on the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone typically involves the reaction of 5-chloro-2-aminobenzophenone with 3-dimethylaminopropylamine. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone may involve continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of quinolones and other heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use as an intermediate in the synthesis of pharmaceutical compounds, including anxiolytics and sedatives.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate binding. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(methylamino)benzophenone
  • 5-Chloro-2-(ethylamino)benzophenone
  • 5-Chloro-2-(propylamino)benzophenone

Uniqueness

5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone is unique due to the presence of both chloro and fluoro substituents, as well as the dimethylaminopropyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

734472-33-4

Molecular Formula

C18H20ClFN2O

Molecular Weight

334.8 g/mol

IUPAC Name

[5-chloro-2-[3-(dimethylamino)propylamino]phenyl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C18H20ClFN2O/c1-22(2)11-5-10-21-17-9-8-13(19)12-15(17)18(23)14-6-3-4-7-16(14)20/h3-4,6-9,12,21H,5,10-11H2,1-2H3

InChI Key

WJGYSTDNMLNZNH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F

Origin of Product

United States

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